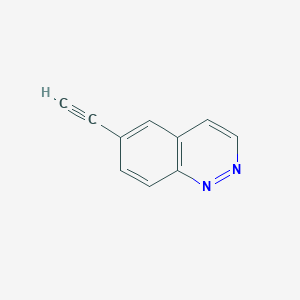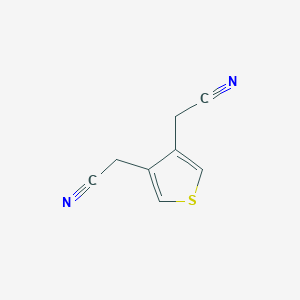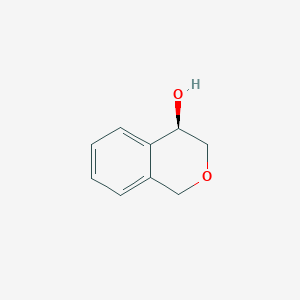
3,6-Dimethyl-3H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyl-3H-purine is a heterocyclic aromatic organic compound belonging to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-3H-purine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the conversion of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to a diazonium salt, followed by reaction with phenol or other aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions: 3,6-Dimethyl-3H-purine undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while substitution reactions can produce various functionalized purine derivatives.
科学的研究の応用
3,6-Dimethyl-3H-purine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a building block for pharmaceuticals.
作用機序
The mechanism of action of 3,6-Dimethyl-3H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
類似化合物との比較
1,3-Dimethyl-3H-purine-2,6-dione: Known for its role in medicinal chemistry.
6,8-Dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H,8H)-dione: Exhibits anticancer and antimicrobial activities.
Uniqueness: 3,6-Dimethyl-3H-purine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
14675-47-9 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
3,6-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-6-7(9-3-8-6)11(2)4-10-5/h3-4H,1-2H3 |
InChIキー |
HZLAMGDUPZNXQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=N2)N(C=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)

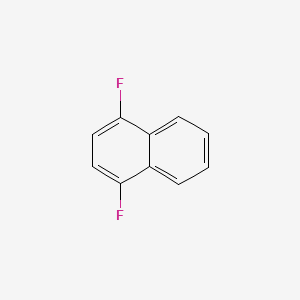
![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)boronic acid](/img/structure/B15072226.png)
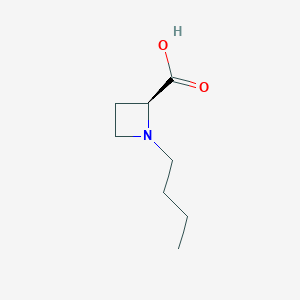
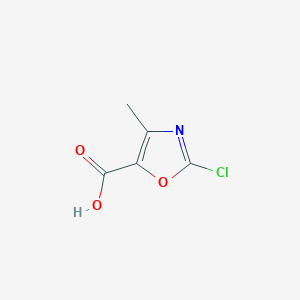

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
